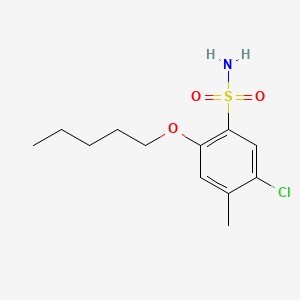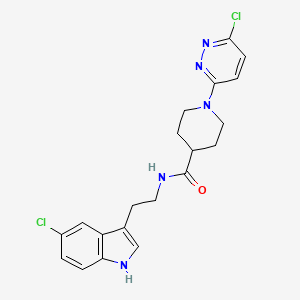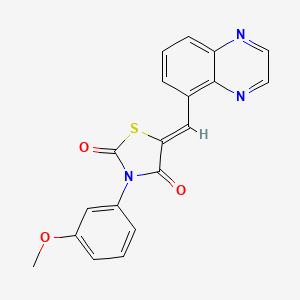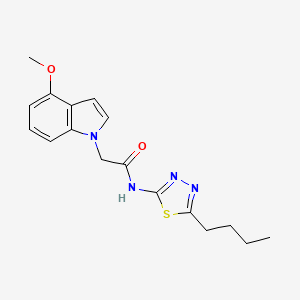
5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide is an organic compound with a complex structure that includes a chloro group, a methyl group, a pentyloxy group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: The nitration of 4-methylphenol to form 4-methyl-2-nitrophenol.
Reduction: The reduction of 4-methyl-2-nitrophenol to 4-methyl-2-aminophenol.
Sulfonation: The sulfonation of 4-methyl-2-aminophenol to form 4-methyl-2-aminobenzenesulfonamide.
Alkylation: The alkylation of 4-methyl-2-aminobenzenesulfonamide with 1-chloropentane to introduce the pentyloxy group.
Chlorination: The final step involves the chlorination of the aromatic ring to introduce the chloro group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylbenzenesulfonamide: Similar structure but lacks the pentyloxy group.
5-Chloro-4-methyl-2-methoxybenzenesulfonamide: Similar structure but has a methoxy group instead of a pentyloxy group.
4-Methyl-2-pentyloxybenzenesulfonamide: Similar structure but lacks the chloro group.
Uniqueness
5-Chloro-4-methyl-2-pentyloxybenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chloro group, methyl group, pentyloxy group, and benzenesulfonamide moiety makes it a versatile compound with diverse applications.
Properties
Molecular Formula |
C12H18ClNO3S |
|---|---|
Molecular Weight |
291.79 g/mol |
IUPAC Name |
5-chloro-4-methyl-2-pentoxybenzenesulfonamide |
InChI |
InChI=1S/C12H18ClNO3S/c1-3-4-5-6-17-11-7-9(2)10(13)8-12(11)18(14,15)16/h7-8H,3-6H2,1-2H3,(H2,14,15,16) |
InChI Key |
LDYDZYZQKAIWCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-furylmethyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B12183223.png)
![2-[(3-Phenyl-3,4,5,6,7-pentahydrobenzimidazol-2-ylthio)ethyl]quinazolin-4-ol](/img/structure/B12183226.png)
![N-(3,5-dimethylphenyl)-2-{[4-(2-oxopyrrolidin-1-yl)phenyl]amino}-2-phenylacetamide](/img/structure/B12183227.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(tetrazolo[1,5-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12183239.png)
![4-[4-Chloro-3-(octyloxy)benzenesulfonyl]morpholine](/img/structure/B12183252.png)




![2-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]ethanone](/img/structure/B12183281.png)


![N-cyclohexyl-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-3-carboxamide](/img/structure/B12183289.png)
![2'-benzyl-N-(furan-2-ylmethyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B12183293.png)
